2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Thioether Linkage: This step involves the reaction of the indole derivative with a suitable thiol compound.
Attachment of the Morpholino Group: This is typically done through nucleophilic substitution reactions.
Final Acylation: The compound is acylated with 2-methoxyphenylacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or thioether groups.
Substitution: The aromatic rings and the morpholino group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique functional groups make it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)-5-aminobenzimidazole: This compound shares some structural similarities and can be used for comparison in terms of reactivity and applications.
Pinacol Boronic Esters: These compounds are valuable in organic synthesis and can undergo similar types of reactions.
Uniqueness
What sets 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-methoxyphenyl)acetamide apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. Its morpholino group, indole core, and thioether linkage contribute to its distinct reactivity and versatility in various fields.
Properties
Molecular Formula |
C25H29N3O4S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H29N3O4S/c1-17-12-28(13-18(2)32-17)25(30)15-27-14-23(19-8-4-6-10-21(19)27)33-16-24(29)26-20-9-5-7-11-22(20)31-3/h4-11,14,17-18H,12-13,15-16H2,1-3H3,(H,26,29) |
InChI Key |
PAFUYAQALNVUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.